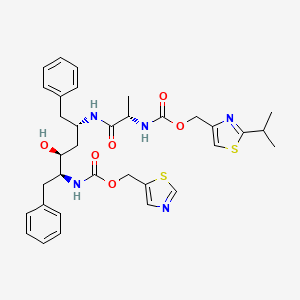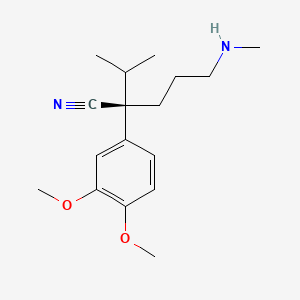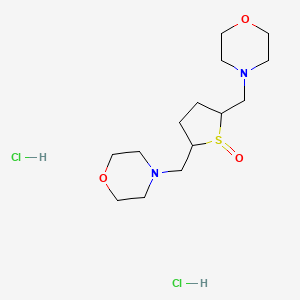
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is a complex organic compound with a unique structure that includes morpholine groups and a thiacyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride typically involves multiple steps, starting with the preparation of the thiacyclopentane ring. This is followed by the introduction of morpholinomethyl groups through a series of reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The morpholinomethyl groups can be substituted with other functional groups, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of morpholine-containing molecules on biological systems. It can serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials with specific characteristics.
作用機序
The mechanism of action of (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride involves its interaction with specific molecular targets. The morpholine groups and thiacyclopentane ring may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other morpholine-containing molecules and thiacyclopentane derivatives. Examples include:
- (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide
- (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-sulfone
Uniqueness
What sets (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride apart is its combination of morpholine groups and a thiacyclopentane ring, which provides unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
172753-34-3 |
|---|---|
分子式 |
C14H28Cl2N2O3S |
分子量 |
375.4 g/mol |
IUPAC名 |
2,5-bis(morpholin-4-ylmethyl)thiolane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C14H26N2O3S.2ClH/c17-20-13(11-15-3-7-18-8-4-15)1-2-14(20)12-16-5-9-19-10-6-16;;/h13-14H,1-12H2;2*1H |
InChIキー |
ZXQBLNXTZAUECM-UHFFFAOYSA-N |
正規SMILES |
C1CC(S(=O)C1CN2CCOCC2)CN3CCOCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


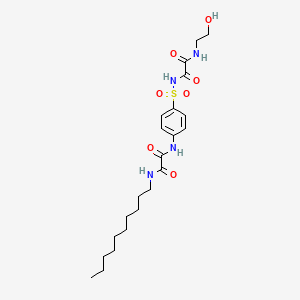

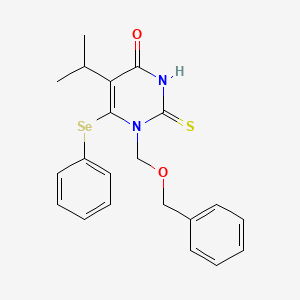
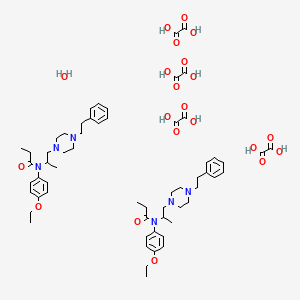
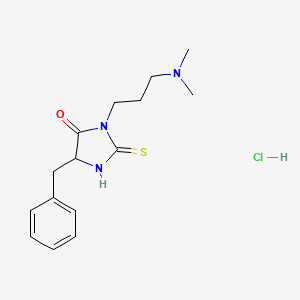
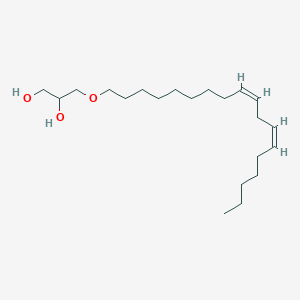
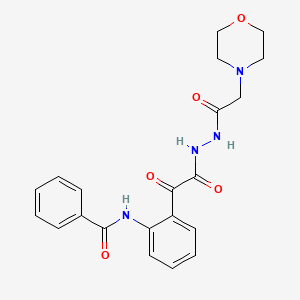
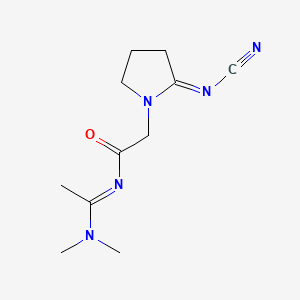



![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
